molecular formula C17H17N3OS B2825659 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 379247-46-8

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B2825659
CAS No.: 379247-46-8
M. Wt: 311.4
InChI Key: FSMZEHQTYAMEMO-UHFFFAOYSA-N
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Description

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-8-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)quinoline
  • 4-Methyl-7-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy-2H-chromen-2-one
  • 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Uniqueness

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thienopyrimidine core and morpholine ring contribute to its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-18-16(20-7-9-21-10-8-20)14-11-15(22-17(14)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZEHQTYAMEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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